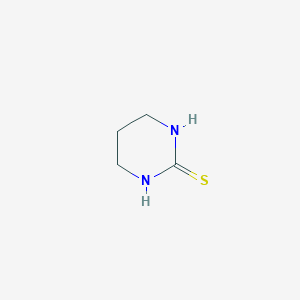

3,4,5,6-Tetrahydro-2-pyrimidinethiol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21316. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-diazinane-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2S/c7-4-5-2-1-3-6-4/h1-3H2,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVHNGVXBCWYLFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=S)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3062156 | |

| Record name | Tetrahydropyrimidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2055-46-1 | |

| Record name | Tetrahydropyrimidine-2-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2055-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propylenethiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002055461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Propylenethiourea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21316 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(1H)-Pyrimidinethione, tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrahydropyrimidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5,6-tetrahydropyrimidine-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.503 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclic propylene thiourea | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3BTD5L7BN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4,5,6-Tetrahydro-2-pyrimidinethiol: Chemical Properties, Structure, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5,6-Tetrahydro-2-pyrimidinethiol, also known as tetrahydropyrimidine-2(1H)-thione or propylenethiourea, is a cyclic thiourea derivative that has garnered significant interest in medicinal chemistry.[1][2] Its rigid, heterocyclic scaffold serves as a versatile building block for the synthesis of a diverse array of compounds with a wide spectrum of biological activities.[3][4] This guide provides a comprehensive overview of the chemical properties, structural features, synthesis, and potential therapeutic applications of this compound, offering valuable insights for researchers engaged in drug discovery and development. The pyrimidine core is a fundamental component of nucleic acids and is prevalent in numerous bioactive molecules, making its derivatives, such as this compound, attractive starting points for the design of novel therapeutic agents.[5]

Chemical Structure and Tautomerism

The chemical structure of this compound is characterized by a six-membered tetrahydropyrimidine ring with a thione group at the 2-position. A crucial aspect of its chemistry is the thione-thiol tautomerism, an equilibrium between the thione (amide) and thiol (imidic acid) forms.

References

- 1. mdpi.com [mdpi.com]

- 2. scbt.com [scbt.com]

- 3. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents [foliamedica.bg]

An In-depth Technical Guide to 1,3-Diazinane-2-thione: Synthesis, Spectroscopic Characterization, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 1,3-diazinane-2-thione, a cyclic thiourea derivative with significant potential in medicinal chemistry and drug development. The document delves into its chemical identity, synthesis, and detailed spectroscopic characterization. Furthermore, it explores the extensive body of research surrounding its biological activities, including its anticancer and antimicrobial properties, and discusses its role as a versatile pharmacophore in the design of novel therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this promising heterocyclic compound.

Introduction: Unveiling the Potential of a Cyclic Thiourea

1,3-Diazinane-2-thione, also known by its IUPAC name 3,4,5,6-Tetrahydro-2-pyrimidinethiol, is a heterocyclic compound belonging to the class of cyclic thioureas.[1] Its structure features a six-membered tetrahydropyrimidine ring with a thione functional group at the second position.[2] The thiourea moiety is a well-established "privileged structure" in medicinal chemistry, known for its ability to engage in various biological interactions, contributing to a wide range of pharmacological properties.[3] Thiourea derivatives have demonstrated a broad spectrum of activities, including antiviral, anticonvulsant, anti-inflammatory, antimicrobial, and antitumor effects.[3]

The cyclic nature of 1,3-diazinane-2-thione imparts a degree of conformational rigidity, which can be advantageous in drug design for achieving higher selectivity and improved oral bioavailability.[4] This guide will provide an in-depth exploration of this compound, from its fundamental chemical properties to its potential applications in the development of novel therapeutics.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

Table 1: Physicochemical Properties of 1,3-Diazinane-2-thione

| Property | Value | Reference(s) |

| IUPAC Name | 1,3-diazinane-2-thione | [1] |

| Synonyms | This compound, Propylenethiourea, Tetrahydropyrimidine-2-thione | [1] |

| CAS Number | 2055-46-1 | [2][4] |

| Molecular Formula | C₄H₈N₂S | [2][4] |

| Molecular Weight | 116.18 g/mol | [2][4] |

| Melting Point | 210-212 °C | [2][4] |

| Appearance | White to off-white solid | [2] |

Spectroscopic Analysis

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals corresponding to the three sets of methylene protons in the tetrahydropyrimidine ring. The protons on C4 and C6 would likely appear as triplets, coupled to the protons on C5. The protons on C5 would likely appear as a multiplet, due to coupling with the protons on C4 and C6. The N-H protons would likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum is expected to show three signals for the carbon atoms of the tetrahydropyrimidine ring. The thione carbon (C2) would appear at a characteristic downfield shift. The methylene carbons (C4, C5, and C6) would appear in the aliphatic region of the spectrum.

The IR spectrum of 1,3-diazinane-2-thione would be characterized by several key absorption bands. A broad band in the region of 3200-3400 cm⁻¹ would be indicative of the N-H stretching vibrations of the secondary amine groups.[5] The C-H stretching vibrations of the methylene groups would appear in the 2850–2950 cm⁻¹ range. A strong absorption band between 1050–1200 cm⁻¹ is characteristic of the C=S (thione) stretching vibration.[5]

The electron ionization mass spectrum of 1,3-diazinane-2-thione is expected to show a molecular ion peak (M⁺) at m/z 116, corresponding to its molecular weight.[3] Fragmentation patterns would likely involve the loss of small neutral molecules or radicals from the parent ion.[3]

Synthesis of 1,3-Diazinane-2-thione

The synthesis of 1,3-diazinane-2-thione is typically achieved through a cyclocondensation reaction. A common and straightforward method involves the reaction of 1,3-diaminopropane with carbon disulfide.[2]

Synthetic Protocol

Reaction: 1,3-Diaminopropane + Carbon Disulfide → 1,3-Diazinane-2-thione

Procedure:

-

Dissolve 1,3-diaminopropane in a suitable solvent mixture, such as water and ethanol.

-

Cool the solution to 0-5 °C.

-

Add carbon disulfide dropwise to the cooled solution while maintaining the temperature.

-

After the addition is complete, reflux the reaction mixture for several hours.

-

Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

-

Collect the precipitate by filtration and recrystallize from a suitable solvent, such as ethanol, to obtain the pure 1,3-diazinane-2-thione.[2]

Mechanistic Insights

The synthesis of 1,3-diazinane-2-thione from 1,3-diaminopropane and carbon disulfide proceeds through a nucleophilic addition-elimination mechanism. The amino groups of 1,3-diaminopropane act as nucleophiles, attacking the electrophilic carbon of carbon disulfide. This is followed by an intramolecular cyclization and elimination of hydrogen sulfide to yield the stable six-membered ring of 1,3-diazinane-2-thione.

References

- 1. researchgate.net [researchgate.net]

- 2. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. article.sapub.org [article.sapub.org]

- 4. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. abjar.vandanapublications.com [abjar.vandanapublications.com]

CAS number and molecular weight of 3,4,5,6-Tetrahydro-2-pyrimidinethiol

An In-Depth Technical Guide to 3,4,5,6-Tetrahydro-2-pyrimidinethiol: Synthesis, Properties, and Therapeutic Potential

Abstract

This compound, also known as Propylenethiourea or Tetrahydropyrimidine-2-thione, is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its structural scaffold, featuring a cyclic thiourea embedded within a six-membered ring, serves as a versatile building block for the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical identity, a detailed synthesis protocol with mechanistic insights, its reactivity, and a survey of the biological activities exhibited by its derivatives, underscoring its potential in drug development. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold in their work.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data provides the essential foundation for its use in experimental settings, including reaction stoichiometry calculations, solvent selection, and analytical characterization.

| Property | Value | References |

| CAS Number | 2055-46-1 | [1][2][3][4][5] |

| Molecular Formula | C₄H₈N₂S | [1][2][5] |

| Molecular Weight | 116.18 g/mol | [1][3][4] |

| IUPAC Name | 1,3-diazinane-2-thione | [2] |

| Synonyms | Propylenethiourea, Tetrahydropyrimidine-2-thione, N,N'-Trimethylenethiourea | [1][5] |

| Appearance | Solid | |

| Melting Point | 210-212 °C (lit.) | [3] |

| SMILES String | S=C1NCCCN1 | [3][4] |

| InChI Key | NVHNGVXBCWYLFA-UHFFFAOYSA-N | [3][4] |

Synthesis and Mechanistic Pathway

The primary and most direct synthesis of this compound involves the reaction of a simple diamine with a source of a thiocarbonyl group, typically carbon disulfide. This approach is efficient and relies on readily available starting materials.

Synthetic Workflow

The synthesis is a two-step, one-pot process. It begins with the nucleophilic addition of the diamine to carbon disulfide, followed by an intramolecular cyclization driven by heating, which eliminates hydrogen sulfide gas and forms the stable heterocyclic ring.

References

- 1. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and kinetic testing of tetrahydropyrimidine-2-thione and pyrrole derivatives as inhibitors of the metallo-β-lactamase from Klebsiella pneumonia and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. scbt.com [scbt.com]

Physical properties: melting point and solubility of 3,4,5,6-Tetrahydro-2-pyrimidinethiol

An In-depth Technical Guide to the Physicochemical Properties of 3,4,5,6-Tetrahydro-2-pyrimidinethiol

Abstract

This compound (CAS No. 2055-46-1), also known as cyclic propylenethiourea, is a heterocyclic compound that serves as a valuable building block in organic synthesis and medicinal chemistry.[1][2] A thorough understanding of its fundamental physical properties, such as melting point and solubility, is paramount for its effective application in research and development, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability in drug discovery. This technical guide provides a comprehensive overview of the melting point and solubility of this compound, grounded in available literature data and established experimental methodologies. It is designed to equip researchers, scientists, and drug development professionals with the critical knowledge required for the confident handling and application of this compound.

Melting Point: A Critical Indicator of Identity and Purity

The melting point of a crystalline solid is a fundamental physical property that provides crucial information about its identity and purity. For a pure compound, the melting point is typically observed as a sharp, well-defined temperature range. The presence of impurities generally depresses the melting point and broadens the melting range.

Reported Melting Point Values

Multiple chemical suppliers and databases report a consistent melting point for this compound. However, variations exist in the literature, underscoring the importance of empirical verification for any new batch of the compound.

| Reported Melting Point (°C) | Source | Notes |

| 210-212 °C | Sigma-Aldrich, ChemicalBook, ChemBK[3][4] | This is the most frequently cited range and is considered the literature standard. |

| 189 °C | abcr Gute Chemie | A notable outlier, which may reflect a different crystal form or purity level. |

The consistent reporting of the 210-212 °C range suggests this is the expected value for a high-purity sample. The lower reported value should be considered with caution and may warrant further investigation if observed experimentally.

Experimental Protocol: Capillary Melting Point Determination

This protocol outlines the standard capillary method (Thiele tube or digital apparatus) for verifying the melting point of a this compound sample. This method is a self-validating system when performed with proper calibration and technique.

Rationale: The principle relies on the precise observation of the phase transition from solid to liquid within a packed capillary tube subjected to controlled heating. A slow heating rate near the expected melting point is critical to allow for thermal equilibrium between the sample, the heating medium, and the thermometer, ensuring an accurate reading.

Step-by-Step Methodology:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and homogenous. If necessary, gently grind the crystalline solid into a fine powder using a mortar and pestle.

-

-

Capillary Tube Packing:

-

Tap the open end of a capillary melting point tube into the powder until a small amount of sample enters the tube.

-

Invert the tube and tap the sealed end gently on a hard surface to pack the powder tightly into the bottom. A packed column of 2-3 mm is ideal. A tightly packed sample ensures uniform heat transfer.

-

-

Apparatus Setup:

-

Place the packed capillary tube into the melting point apparatus.

-

Calibrate the apparatus using certified standards with known melting points (e.g., benzophenone, caffeine) that bracket the expected melting point of the sample.

-

-

Determination:

-

Begin heating the apparatus at a rapid rate (e.g., 10-15 °C per minute) until the temperature is approximately 20 °C below the expected melting point (around 190 °C).

-

Decrease the heating rate to 1-2 °C per minute. This slow rate is essential for accurate determination.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Record the temperature at which the entire sample has melted into a clear liquid (T2).

-

The melting point is reported as the range T1-T2. A pure sample should exhibit a range of no more than 2 °C.

-

Solubility Profile: Guiding Application and Formulation

Solubility is a critical physicochemical parameter that dictates how a compound can be used in various applications, from serving as a reagent in a solution-phase reaction to its absorption and distribution as a potential therapeutic agent. The solubility of this compound is governed by its molecular structure, which features both polar and non-polar characteristics.

Structural Considerations and Predicted Solubility

The structure of this compound contains:

-

Polar Groups: Two secondary amine (N-H) groups and a thiocarbonyl (C=S) group. These groups can act as hydrogen bond donors and acceptors, respectively.

-

Non-Polar Moiety: A propylene (-CH₂CH₂CH₂-) hydrocarbon backbone.

This amphiphilic nature suggests moderate solubility in polar protic solvents (like methanol or ethanol) and polar aprotic solvents (like DMSO), where hydrogen bonding and dipole-dipole interactions can occur. Solubility in non-polar solvents is expected to be low. Furthermore, the solubility of thiourea derivatives can be influenced by the pH of the medium.[5]

Reported Solubility Data

Quantitative solubility data for this compound is not widely available in the literature. However, qualitative descriptions and data from commercial suppliers provide a useful starting point.

| Solvent | Reported Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | ChemBK[4] |

| Methanol | Slightly Soluble | ChemBK[4] |

| Water | Generally Soluble | Solubility of Things[5] |

| Ethanol | Enhanced Solubility | Solubility of Things[5] |

| Ethyl Acetate | Soluble to at least 0.1 mg/mL | AccuStandard[6] |

*Note: This data is for a related compound (CAS 13991-43-0) but provides a reasonable estimation for the class of molecule.[5]

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of the melting point and solubility of a research compound like this compound.

Caption: Logical workflow for determining the melting point and solubility of this compound.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes the gold-standard shake-flask method for determining the equilibrium solubility of this compound in a given solvent.

Rationale: This method ensures that a true equilibrium is reached between the undissolved solid and the solvent, providing a reliable and reproducible measure of thermodynamic solubility. The use of a validated analytical technique for quantification ensures the accuracy of the final result.

Step-by-Step Methodology:

-

Preparation:

-

Select a panel of relevant solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO, ethyl acetate).

-

Prepare a standard stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) for creating a calibration curve.

-

-

Equilibration:

-

Add an excess amount of the solid compound to a known volume of the test solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is essential.

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using an orbital shaker or rotator for a sufficient duration to reach equilibrium (typically 24-48 hours).

-

-

Sample Processing:

-

Allow the vials to stand undisturbed at the constant temperature for at least 1 hour to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant.

-

Separate the dissolved compound from the undissolved solid immediately via centrifugation (e.g., 14,000 rpm for 15 minutes) or by filtering through a 0.22 µm syringe filter compatible with the solvent. This step is critical to prevent inflated results from suspended solids.

-

-

Quantification:

-

Dilute the clear supernatant with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method.

-

Develop a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to quantify the concentration of the compound.

-

Generate a calibration curve using the prepared standard solutions.

-

Analyze the diluted supernatant samples and determine the concentration using the calibration curve.

-

-

Calculation:

-

Calculate the original solubility in the solvent by multiplying the measured concentration by the dilution factor. Report the results in standard units (e.g., mg/mL, µg/mL, or Molarity).

-

Conclusion

The physical properties of this compound are foundational to its application in scientific research. The compound is a crystalline solid with a well-defined melting point in the range of 210-212 °C , which serves as a reliable benchmark for purity. Its solubility profile, characterized by slight solubility in polar solvents like methanol and DMSO, must be empirically determined for specific applications. Adherence to rigorous, validated protocols for measuring these properties, as detailed in this guide, is essential for generating reproducible and trustworthy data, thereby accelerating research and development efforts in both chemistry and pharmacology.

References

- 1. Tetrahydropyrimidine-2-thione | C4H8N2S | CID 2723785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 2055-46-1 [smolecule.com]

- 3. This compound | 2055-46-1 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. accustandard.com [accustandard.com]

A Technical Guide to the Tautomerism and Isomeric Forms of 3,4,5,6-Tetrahydro-2-pyrimidinethiol

Abstract

3,4,5,6-Tetrahydro-2-pyrimidinethiol, a cyclic thiourea, is a pivotal scaffold in medicinal chemistry and synthetic organic chemistry.[1] Its chemical behavior and biological activity are intrinsically linked to its structure, particularly its capacity to exist in different tautomeric and isomeric forms. This technical guide provides an in-depth analysis of the thione-thiol tautomerism inherent to this molecule. We will explore the structural nuances of each tautomer, the analytical techniques for their characterization, and the environmental factors that govern their equilibrium. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this compound's fundamental chemical properties to leverage its full potential in their work.

Chapter 1: The Molecular Landscape: Structure and Isomerism

The Thione-Thiol Tautomeric Equilibrium

The core of this compound's structural diversity lies in its prototropic tautomerism, specifically the equilibrium between the thione and thiol forms.[2] This phenomenon involves the migration of a proton between the nitrogen and sulfur atoms, accompanied by a rearrangement of the molecule's π-electron system.

-

Thione Form (Tetrahydropyrimidine-2(1H)-thione): This form is characterized by a carbon-sulfur double bond (C=S). In most cyclic thioureas, the thione tautomer is the more stable and, therefore, the predominant species in solution and the solid state.[3][4] Computational studies on related thiourea derivatives consistently show the thione form to be the most stable in the gas phase.[5][6]

-

Thiol Form (1,4,5,6-Tetrahydro-2-pyrimidinethiol): This tautomer features a sulfhydryl group (S-H) and a carbon-nitrogen double bond (C=N) within the heterocyclic ring. While generally less stable, the thiol form can be significantly populated under specific conditions, such as in certain solvents or at particular pH values.[7]

The equilibrium between these two forms is a dynamic process influenced by a delicate balance of electronic and steric effects, as well as interactions with the surrounding environment.

Caption: Thione-thiol tautomeric equilibrium of this compound.

Chapter 2: Spectroscopic and Crystallographic Elucidation

Determining the predominant tautomeric form and quantifying the equilibrium constant requires a suite of advanced analytical techniques. Each method provides unique insights into the molecule's structure in different states of matter.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for studying tautomeric equilibria in solution.[8][9] The interconversion between tautomers is often slow on the NMR timescale, allowing for the direct observation and quantification of each species.[8]

-

¹H NMR: The thione and thiol forms exhibit distinct proton signals. The N-H protons of the thione form typically appear as broad signals, while the S-H proton of the thiol form will have a characteristic chemical shift. The protons on the carbon backbone will also experience slightly different chemical environments in each tautomer, leading to shifts in their respective signals.[10]

-

¹³C NMR: The carbon of the C=S group in the thione form has a significantly different chemical shift compared to the C-S/C=N carbon in the thiol form. This difference provides a clear diagnostic marker for identifying the dominant tautomer.[11]

-

¹⁵N NMR: Although less common, ¹⁵N NMR can provide unambiguous information about the protonation state of the nitrogen atoms, directly distinguishing between the N-H of the thione and the N=C of the thiol.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information in the solid state.[12] By precisely mapping the positions of atoms and measuring bond lengths, crystallography can unequivocally identify the tautomeric form present in the crystal lattice. For many thiourea derivatives, X-ray studies have confirmed that the thione form is adopted in the solid state.[13]

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are sensitive to the vibrational modes of chemical bonds. The thione and thiol tautomers have distinct vibrational signatures:

-

Thione (C=S): A characteristic stretching vibration for the thiocarbonyl group is typically observed in the IR spectrum.

-

Thiol (S-H): The S-H bond has a weak but sharp stretching band, while the C=N stretch will also be present.

These techniques can be particularly useful for studying tautomerism in different environments, including in cryogenic matrices.[4][14]

Chapter 3: Computational Chemistry Approaches

Quantum chemical calculations, such as Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and the energy barriers for their interconversion.[5] These methods can accurately model the electronic structure of molecules and provide thermodynamic and kinetic data that complement experimental findings.[6][15]

Table 1: Representative Theoretical Energy Data for Thione-Thiol Tautomerism

| Computational Method | Basis Set | Phase | Most Stable Tautomer | Relative Energy (kcal/mol) |

| B3LYP | 6-31G(d,p) | Gas | Thione | 0.00 |

| B3LYP | 6-31G(d,p) | Gas | Thiol | +3.5 to +7.0 |

| MP2 | 6-31G(d,p) | Gas | Thione | 0.00 |

| MP2 | 6-31G(d,p) | Gas | Thiol | +2.0 to +5.0 |

Note: These are representative values based on studies of similar cyclic thioureas. Specific values for this compound would require dedicated calculations.

Chapter 4: Experimental Protocols

Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of cyclic thioureas.[16]

Materials:

-

1,3-Diaminopropane

-

Carbon disulfide (CS₂)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve 1,3-diaminopropane (0.2 mol) in a mixture of H₂O and EtOH (20 mL).

-

Cool the solution in an ice bath to 0-5 °C.

-

Add carbon disulfide (0.2 mol) dropwise to the cooled solution while stirring. Maintain the temperature between 0-5 °C.

-

After the addition is complete, remove the ice bath and reflux the reaction mixture for 12 hours.

-

Cool the mixture to room temperature. A precipitate should form.

-

Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

Protocol: NMR Spectroscopic Analysis of Tautomeric Equilibrium

Objective: To determine the ratio of thione to thiol tautomers in different deuterated solvents.

Materials:

-

Synthesized this compound

-

Deuterated solvents (e.g., DMSO-d₆, CDCl₃, CD₃OD)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Prepare a saturated solution of the compound in each of the chosen deuterated solvents in separate NMR tubes.

-

Acquire a ¹H NMR spectrum for each sample at a constant temperature (e.g., 298 K).

-

Identify the distinct signals corresponding to the thione and thiol tautomers.

-

Carefully integrate the signals corresponding to each tautomer. For example, integrate a signal from a backbone proton of the thione form and the corresponding signal from the thiol form.

-

Calculate the molar ratio of the two tautomers from the integration values. The equilibrium constant (K_eq) can be calculated as [Thiol]/[Thione].

Caption: Experimental workflow for synthesis and tautomeric analysis.

Chapter 5: Factors Influencing Tautomeric Equilibrium

The position of the thione-thiol equilibrium is not static and can be influenced by several external factors.

Solvent Effects

The polarity of the solvent plays a crucial role in determining the relative stability of the tautomers.[17]

-

Polar Protic Solvents (e.g., water, methanol): These solvents can form hydrogen bonds with both the N-H and C=S groups of the thione form, as well as the S-H group of the thiol form. The specific interactions can shift the equilibrium. Studies on thiourea have shown that increasing the alcohol content in an aqueous solution can favor the thiol form.[7][18]

-

Nonpolar Aprotic Solvents (e.g., hexane, toluene): In these solvents, intramolecular hydrogen bonding and inherent molecular stability are the dominant factors. For many related heterocyclic thiones, the thione form is favored in nonpolar environments.[19]

pH Effects

The pH of the solution can significantly impact the tautomeric equilibrium, especially in aqueous media.

-

Acidic Conditions: Protonation of the thiourea can occur, which may favor one tautomeric form over the other. For thiourea itself, the addition of hydrochloric acid increases the proportion of the thione form.[7][18]

-

Basic Conditions: Deprotonation can lead to the formation of an ambident anion, which can be protonated on either the nitrogen or sulfur atom upon neutralization, influencing the final tautomer ratio.

Conclusion

This compound exists as a dynamic equilibrium between its thione and thiol tautomers. The thione form is generally the more stable and predominant species, a finding supported by computational studies and experimental observations in the solid state. However, the tautomeric balance is sensitive to environmental conditions, particularly the solvent and pH. A thorough understanding of this equilibrium, achievable through a combination of NMR spectroscopy, X-ray crystallography, and computational modeling, is essential for researchers in drug development and medicinal chemistry. By controlling and predicting the tautomeric behavior of this important heterocyclic scaffold, scientists can better design molecules with optimized biological activity and physicochemical properties.

References

- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Hydrogen-atom-assisted thione-thiol tautomerization of thiourea derivatives in para-H2 matrix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.aip.org [pubs.aip.org]

- 5. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. X-Ray crystallographic studies on ferrocene included in a thiourea host lattice - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 14. pubs.aip.org [pubs.aip.org]

- 15. submission.quimicanova.sbq.org.br [submission.quimicanova.sbq.org.br]

- 16. This compound | 2055-46-1 [chemicalbook.com]

- 17. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. dist.buketov.edu.kz [dist.buketov.edu.kz]

- 19. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Historical Context and Discovery of Cyclic Thiourea Compounds

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the historical landscape surrounding cyclic thiourea compounds. It delves into their initial discovery, the evolution of their synthesis, and the pivotal moments that unveiled their significant biological activities, shaping their trajectory in medicinal chemistry and beyond. This document is structured to offer not just a chronological account, but also a deeper understanding of the scientific reasoning and experimental causality that propelled the field forward.

I. Introduction: The Emergence of a Versatile Scaffold

Cyclic thioureas, heterocyclic compounds featuring a thiourea moiety within a ring structure, represent a cornerstone in the vast field of organic and medicinal chemistry. Their journey from laboratory curiosities to key components in therapeutics and catalysts is a testament to the persistent inquiry and serendipitous discoveries that define scientific progress. The inherent structural features of the cyclic thiourea core—its planarity, hydrogen bonding capabilities, and the reactivity of the thiocarbonyl group—have rendered it a privileged scaffold in the design of bioactive molecules and organocatalysts. This guide will trace the origins of these remarkable compounds, providing a foundational understanding for researchers engaged in their contemporary applications.

II. The Dawn of Discovery: Early Synthesis of the Cyclic Thiourea Core

The story of cyclic thioureas is intrinsically linked to the broader history of thiourea chemistry. While thiourea itself was first synthesized in the 19th century, the deliberate construction of its cyclic analogues followed as chemists began to explore the reactions of bifunctional reagents.

A. The Diamine and Carbon Disulfide Route: A Foundational Method

One of the earliest and most fundamental methods for the synthesis of cyclic thioureas involves the reaction of a diamine with carbon disulfide. This straightforward approach laid the groundwork for accessing a variety of simple cyclic systems, most notably the five-membered ring of ethylene thiourea (2-imidazolidinethione).

This protocol, adapted from the historical literature, details the preparation of ethylene thiourea, a compound that would later be identified as having significant biological effects.

Materials:

-

Ethylenediamine (92%)

-

Carbon disulfide

-

Ethanol (95%)

-

Water

-

Concentrated Hydrochloric Acid

-

Acetone

Procedure:

-

In a 2-liter round-bottomed flask, a solution of 120 g (1.83 moles) of 92% ethylenediamine in 300 ml of 95% ethanol and 300 ml of water is prepared.

-

The flask is equipped with a reflux condenser. 121 ml of carbon disulfide is placed in a separatory funnel and attached to the top of the condenser.

-

Approximately 15-20 ml of carbon disulfide is added to the flask with shaking. A vigorous exothermic reaction ensues, which may require external cooling to control.

-

Once the initial reaction subsides, the flask is placed in a water bath maintained at 60°C. The remaining carbon disulfide is added dropwise at a rate that maintains a gentle reflux. This addition typically takes about 2 hours.

-

After the addition is complete, the temperature of the water bath is raised to 100°C, and the mixture is refluxed for an additional hour.

-

Following this, 15 ml of concentrated hydrochloric acid is carefully added, and the mixture is refluxed for 9-10 hours under a fume hood. This prolonged heating is crucial for the cyclization and conversion of the intermediate thiocarbamic acid.[1]

-

The reaction mixture is then cooled in an ice bath, and the precipitated product is collected by suction filtration.

-

The crude product is washed with 200-300 ml of cold acetone to remove impurities.

-

The resulting white crystalline solid is ethylene thiourea, which can be further purified by recrystallization. The yield is typically in the range of 83-89%.[1]

Causality Behind Experimental Choices:

-

The use of a mixed solvent system of ethanol and water facilitates the dissolution of both the diamine and the intermediate salts.

-

The initial vigorous reaction highlights the nucleophilic attack of the amine on the electrophilic carbon of carbon disulfide. Controlling the initial addition is a critical safety and yield-determining step.

-

The addition of hydrochloric acid catalyzes the final cyclization by protonating the intermediate, making it a better leaving group.

-

The extended reflux period ensures the complete conversion to the thermodynamically stable cyclic product.[1]

B. The Thiophosgene Approach: An Alternative Pathway

While the carbon disulfide method proved robust, the use of thiophosgene (CSCl₂) offered an alternative, albeit more hazardous, route to cyclic thioureas.[1] Thiophosgene, being a highly reactive dielectrophile, readily reacts with diamines to form the cyclic thiourea core.

Caption: Conceptual workflow for cyclic thiourea synthesis from diamines and thiophosgene.

Causality Behind Experimental Choices:

-

This method is often performed in the presence of a base to neutralize the hydrogen chloride (HCl) gas that is evolved during the reaction, driving the equilibrium towards the product.

-

Due to the high toxicity and corrosive nature of thiophosgene, this method has been less favored for large-scale synthesis compared to the carbon disulfide route.[1] However, it remains a valuable tool for specific synthetic applications, particularly in the preparation of chiral cyclic thioureas for catalysis.[1]

III. Unveiling Biological Significance: From Goitrogens to Therapeutics

The initial syntheses of cyclic thioureas were primarily of academic interest. However, the mid-20th century marked a turning point with the discovery of their profound biological effects, particularly their influence on thyroid function.

A. The Discovery of Antithyroid Activity: A Serendipitous Finding

The journey towards understanding the therapeutic potential of thiourea derivatives began with a series of serendipitous observations in the early 1940s. Researchers Julia and Cosmo Mackenzie, along with Curt Richter at Johns Hopkins University, were investigating compounds to suppress intestinal bacteria in rats. They unexpectedly observed that rats treated with thiourea and related compounds developed goiters, an enlargement of the thyroid gland.[2]

This pivotal finding was rigorously pursued by Dr. Edwin B. Astwood, who in 1943, published a seminal report on the use of thiourea and thiouracil to treat hyperthyroidism in humans.[2] This marked the dawn of antithyroid drug therapy. Subsequent studies revealed that cyclic thioureas, such as ethylene thiourea, also possessed this goitrogenic and antithyroid activity.[3] These compounds were found to inhibit the enzyme thyroid peroxidase, which is essential for the synthesis of thyroid hormones.[4]

Caption: Mechanism of antithyroid action of thiourea derivatives.

B. Expanding the Horizon: Diverse Biological Activities Emerge

Following the discovery of their antithyroid properties, the biological activities of cyclic thioureas were explored more broadly, revealing a spectrum of potential therapeutic and agricultural applications.

-

Antimicrobial and Antifungal Activity: Early research demonstrated that various thiourea derivatives, including cyclic variants, exhibited inhibitory effects against a range of bacteria and fungi.[4][5][6] This antimicrobial action is often attributed to their ability to chelate metal ions essential for microbial growth or to interfere with key enzymatic processes.

-

Anticonvulsant Properties: Certain substituted thiourea and cyclic thiourea derivatives were found to possess anticonvulsant activity in animal models.[7][8] This discovery opened a new avenue for the development of novel antiepileptic drugs.

-

Herbicidal Activity: The potential of cyclic thiourea derivatives in agriculture was recognized with the discovery of their herbicidal properties.[9] These compounds were found to interfere with essential plant biochemical pathways.

-

Enzyme Inhibition: Beyond thyroid peroxidase, cyclic thioureas have been identified as inhibitors of various other enzymes, including α-glucosidase and α-amylase, suggesting their potential in managing metabolic disorders.

IV. The Rise of Chiral Cyclic Thioureas in Asymmetric Catalysis

A significant evolution in the application of cyclic thioureas occurred with the advent of organocatalysis. Pioneers in this field recognized the unique hydrogen-bonding capabilities of the thiourea moiety. By incorporating the thiourea unit into a chiral cyclic scaffold, researchers were able to create highly effective asymmetric organocatalysts. These catalysts have been instrumental in promoting a wide range of stereoselective reactions, becoming indispensable tools in modern organic synthesis.

V. Conclusion: A Legacy of Discovery and a Future of Innovation

The historical journey of cyclic thiourea compounds is a compelling narrative of scientific exploration, from their humble beginnings in foundational synthetic chemistry to their recognition as potent biological agents and versatile catalysts. The early, often serendipitous, discoveries laid the groundwork for decades of research that continue to uncover new applications for this remarkable class of molecules. For today's researchers, an appreciation of this rich history provides not only context but also inspiration for the continued development of novel cyclic thiourea-based compounds with the potential to address pressing challenges in medicine, agriculture, and beyond.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Ethylene Thiourea (IARC Summary & Evaluation, Supplement7, 1987) [inchem.org]

- 4. researchgate.net [researchgate.net]

- 5. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. Anticonvulsant activity of pyrid-3-yl-sulfonyl ureas and thioureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Comprehensive literature review on tetrahydropyrimidine derivatives

An In-Depth Technical Guide to Tetrahydropyrimidine Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Executive Summary

Tetrahydropyrimidine (THPM) derivatives represent a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. Their versatile scaffold serves as a cornerstone for the development of novel therapeutic agents with a wide array of pharmacological activities. This technical guide provides a comprehensive overview of tetrahydropyrimidine derivatives, delving into their synthesis, diverse biological functions, and their escalating importance in modern drug discovery. For researchers, scientists, and drug development professionals, this document aims to be an authoritative resource, bridging fundamental chemistry with applied pharmacology and offering insights into the future trajectory of THPM-based therapeutics.

Chapter 1: The Tetrahydropyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry

Introduction to the Tetrahydropyrimidine Core

The tetrahydropyrimidine ring is a six-membered heterocycle containing two nitrogen atoms. This structural motif is found in numerous biologically active molecules and approved drugs, underscoring its status as a "privileged scaffold".[1] The inherent structural features of the THPM core, including its hydrogen bonding capabilities and conformational flexibility, allow for facile interaction with a variety of biological targets. This has led to the discovery of THPM derivatives with a broad spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[2][3][4]

Physicochemical Properties and Structural Features

The physicochemical properties of tetrahydropyrimidine derivatives, such as solubility, lipophilicity, and metabolic stability, can be readily modulated through substitution at various positions of the ring.[5] These properties are crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[6] The structural characterization of these compounds is routinely performed using techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry (MS), with single-crystal X-ray diffraction providing definitive structural elucidation.[7][8]

Chapter 2: Synthetic Strategies for Tetrahydropyrimidine Derivatives

The synthesis of tetrahydropyrimidine derivatives has evolved significantly, with a focus on efficiency, diversity, and green chemistry principles.

The Cornerstone: The Biginelli Reaction

The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea), remains the most fundamental and widely employed method for the synthesis of tetrahydropyrimidines.[7][8][9]

The classical Biginelli reaction is typically catalyzed by a strong acid. The proposed mechanism involves the acid-catalyzed formation of an acylimine intermediate from the aldehyde and urea, which then undergoes a Michael addition with the enolate of the β-ketoester. Subsequent cyclization and dehydration afford the tetrahydropyrimidine product. The choice of an acid catalyst is critical as it facilitates both the initial condensation and the final dehydration step.

To improve yields, reduce reaction times, and broaden the substrate scope, a variety of catalysts have been developed. These include Lewis acids (e.g., Cu(OTf)₂, Yb(OTf)₃), Brønsted acids, and heterogeneous catalysts.[9] The use of these catalysts often allows for milder reaction conditions and greater functional group tolerance.

Microwave-Assisted and Ultrasound-Promoted Synthesis: A Green Chemistry Approach

In recent years, microwave irradiation and ultrasound have emerged as powerful tools for accelerating the synthesis of tetrahydropyrimidine derivatives.[2][7] These non-conventional energy sources can significantly reduce reaction times from hours to minutes and often lead to higher yields with cleaner reaction profiles, aligning with the principles of green chemistry.[10]

Multi-Component Reactions: Efficiency in Diversity-Oriented Synthesis

The Biginelli reaction is a classic example of a multi-component reaction (MCR), which involves the combination of three or more starting materials in a single synthetic operation to form a complex product. MCRs are highly valued in drug discovery for their ability to rapidly generate libraries of structurally diverse compounds for biological screening.[1][11]

Experimental Protocol: A General Procedure for the Synthesis of a Tetrahydropyrimidine Derivative via the Biginelli Reaction

Objective: To synthesize a 1,2,3,4-tetrahydropyrimidine-2-one derivative using a classical Biginelli condensation.

Materials:

-

Aromatic aldehyde (1.0 mmol)

-

Ethyl acetoacetate (1.0 mmol)

-

Urea (1.5 mmol)

-

Ethanol (10 mL)

-

Concentrated Hydrochloric Acid (catalytic amount)

Procedure:

-

In a round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and urea (1.5 mmol) in ethanol (10 mL).

-

Add a catalytic amount of concentrated hydrochloric acid to the mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water with stirring.

-

Collect the precipitated solid by filtration.

-

Wash the solid with cold water and then a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to obtain the pure tetrahydropyrimidine derivative.[1]

Characterization: The structure of the synthesized compound should be confirmed by IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Workflow for the Biginelli synthesis of tetrahydropyrimidines.

Chapter 3: The Broad Spectrum of Biological Activity

Tetrahydropyrimidine derivatives have demonstrated a remarkable range of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity: Targeting Cell Division and Beyond

A significant number of tetrahydropyrimidine derivatives have been reported to possess potent anticancer activity against various cancer cell lines.[3][12][13]

One of the key mechanisms of anticancer action for some THPMs is the inhibition of the mitotic kinesin Eg5.[2] Eg5 is essential for the formation of the bipolar mitotic spindle during cell division. Its inhibition leads to cell cycle arrest and apoptosis in cancer cells. Monastrol, a well-known Eg5 inhibitor, features a tetrahydropyrimidine core.[3][11]

Antimicrobial Properties: A Fight Against Resistance

The emergence of drug-resistant pathogens has created an urgent need for new antimicrobial agents. Tetrahydropyrimidine derivatives have shown promising activity against a range of bacteria and fungi.[14][15][16]

Various substituted tetrahydropyrimidines have demonstrated significant in vitro activity against both Gram-positive and Gram-negative bacteria, as well as several fungal strains.[3][12] The antimicrobial activity is often influenced by the nature and position of substituents on the tetrahydropyrimidine ring.

Some tetrahydropyrimidine derivatives have been designed as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleic acids and amino acids in microorganisms.[17] By inhibiting DHFR, these compounds disrupt essential metabolic pathways, leading to microbial cell death.

Antidiabetic Potential: Targeting α-Glucosidase

Certain tetrahydropyrimidine derivatives have been identified as potent inhibitors of α-glucosidase, an enzyme involved in the digestion of carbohydrates.[2][3] Inhibition of this enzyme can delay the absorption of glucose from the intestine, thereby helping to manage postprandial hyperglycemia in diabetic patients. Some derivatives have shown inhibitory activity comparable or even superior to the standard drug acarbose.[3]

Anthelmintic Applications: Neuromuscular Blockade in Parasites

Tetrahydropyrimidines such as pyrantel and morantel are widely used as anthelmintic drugs in veterinary medicine to treat infections caused by parasitic roundworms.[18]

These compounds act as nicotinic acetylcholine receptor agonists, causing depolarization of the muscle cells of the parasites.[19][20] This leads to spastic paralysis, causing the worms to lose their grip on the intestinal wall and be expelled from the host's body.[18][20] They also inhibit acetylcholinesterase, the enzyme that breaks down acetylcholine, further potentiating the neuromuscular blockade.[18]

Caption: Diverse biological activities of tetrahydropyrimidine derivatives.

Other Notable Activities: Anti-inflammatory, Antiviral, and Cardiovascular Effects

The biological scope of tetrahydropyrimidines extends to other important therapeutic areas. Derivatives have been reported to possess anti-inflammatory, antiviral (including activity against HIV), and antihypertensive properties.[5] The antihypertensive effects of some THPMs are attributed to their ability to act as calcium channel blockers.[5][7]

Chapter 4: Tetrahydropyrimidines in Drug Discovery and Development

The versatility of the tetrahydropyrimidine scaffold makes it a valuable platform for drug discovery and development.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of tetrahydropyrimidine derivatives. By systematically modifying the substituents on the core structure, researchers can identify key structural features that enhance potency and selectivity for a particular biological target.

In Silico Approaches: Molecular Docking and Pharmacokinetic Prediction

Computational methods, such as molecular docking, are increasingly used to predict the binding modes of tetrahydropyrimidine derivatives with their target proteins.[1][6] These in silico studies provide valuable insights into the molecular basis of their activity and can guide the design of more potent and selective inhibitors. Additionally, computational tools are employed to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new derivatives, helping to identify candidates with favorable drug-like properties early in the discovery process.[1][21]

Case Studies: Promising Tetrahydropyrimidine-Based Drug Candidates

Several tetrahydropyrimidine derivatives have emerged as promising drug candidates in preclinical and clinical development. For instance, some novel derivatives have been investigated as potential treatments for tuberculosis by targeting thymidylate kinase.[1] Others are being explored as potential inhibitors of SARS-CoV-2.[21]

Table 1: Summary of Biological Activities and Mechanisms of Selected Tetrahydropyrimidine Derivatives

| Biological Activity | Mechanism of Action | Example Compound(s) | Reference(s) |

| Anticancer | Inhibition of mitotic kinesin Eg5 | Monastrol and its derivatives | [3][11] |

| Antibacterial | Inhibition of Dihydrofolate Reductase (DHFR) | Fused pyrimidine-based compounds | [17] |

| Antidiabetic | Inhibition of α-glucosidase | 1,3,4-oxadiazole bearing THPMs | [2] |

| Anthelmintic | Acetylcholinesterase inhibition, Nicotinic receptor agonism | Pyrantel, Morantel | [18][19] |

| Antihypertensive | Calcium channel blockade | Various substituted THPMs | [5][7] |

| Anti-TB | Inhibition of Thymidylate Kinase | THP derivatives | [1] |

Chapter 5: Future Perspectives and Conclusion

Emerging Synthetic Methodologies

The development of novel synthetic methods will continue to be a major focus in tetrahydropyrimidine chemistry. The use of flow chemistry, C-H activation, and biocatalysis holds promise for the even more efficient and sustainable synthesis of these important compounds.[10]

Novel Biological Targets

As our understanding of disease biology grows, new biological targets will be identified. The adaptability of the tetrahydropyrimidine scaffold makes it an ideal starting point for the design of inhibitors for these novel targets.

Concluding Remarks

Tetrahydropyrimidine derivatives have firmly established themselves as a versatile and valuable class of compounds in medicinal chemistry. The ease of their synthesis, coupled with their broad spectrum of biological activities, ensures that they will remain an area of intense research for the foreseeable future. The continued exploration of their therapeutic potential is expected to yield new and effective treatments for a wide range of human diseases.

References

- 1. dovepress.com [dovepress.com]

- 2. Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents [foliamedica.bg]

- 3. mdpi.com [mdpi.com]

- 4. wjpsonline.com [wjpsonline.com]

- 5. emergentresearch.org [emergentresearch.org]

- 6. Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rjstonline.com [rjstonline.com]

- 8. Recent Progress on Synthesis and Bio-activities of Tetrahydropyrimidine-2-one derivatives - ProQuest [proquest.com]

- 9. Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijsat.org [ijsat.org]

- 11. One-pot synthesis of tetrahydropyrimidinecarboxamides enabling in vitro anticancer activity: a combinative study with clinically relevant brain-penetr ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04171B [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Exploring Novel Tetrahydropyrimidine and Fused Pyrimidine-Based Compounds as DHFR Inhibitors and Antimicrobial Agents: Synthesis, In Vitro, In Vivo, and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. parasitipedia.net [parasitipedia.net]

- 19. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 20. youtube.com [youtube.com]

- 21. tandfonline.com [tandfonline.com]

An In-depth Technical Guide on the Safe Handling of 3,4,5,6-Tetrahydro-2-pyrimidinethiol

Introduction

3,4,5,6-Tetrahydro-2-pyrimidinethiol, also known by synonyms such as N,N'-Trimethylenethiourea and Propylenethiourea, is a heterocyclic compound with the molecular formula C₄H₈N₂S.[1][2] This compound is a valuable building block in organic synthesis and medicinal chemistry.[1] Its utility in the preparation of aryl-substituted heterocycles and potential as a reactant in the synthesis of molecules with antibiotic properties underscore its importance in research and development.[1][3] Given its increasing application, a thorough understanding of its safe handling is paramount for the protection of laboratory personnel and the environment. This guide provides a comprehensive overview of the hazards associated with this compound and detailed protocols for its safe handling, storage, and disposal.

Section 1: Hazard Identification and Analysis

A foundational aspect of laboratory safety is a comprehensive understanding of the potential hazards associated with a chemical. This compound is classified as a hazardous substance, and its handling requires adherence to strict safety protocols.

GHS Classification and Hazards

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is categorized with the following hazard statements:

The signal word associated with this compound is "Warning".[4] These classifications indicate that the primary routes of exposure and concern are through skin contact, eye contact, and inhalation. The target organ for single exposure toxicity is the respiratory system.[4]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for anticipating its behavior under various laboratory conditions.

| Property | Value | Source |

| Molecular Formula | C₄H₈N₂S | [1][2] |

| Molecular Weight | 116.18 g/mol | [1][2][4] |

| Appearance | Solid | [6] |

| Melting Point | 210-212 °C (lit.) | [3][4] |

| Flash Point | Not applicable | [4] |

| Storage Class | 11 - Combustible Solids | [4] |

The high melting point indicates that it is a stable solid at room temperature. The "Not applicable" flash point suggests it is not a flammable solid under standard conditions, though it is classified as a combustible solid.

Section 2: Exposure Controls and Personal Protection

The causality behind the selection of personal protective equipment (PPE) is directly linked to the identified hazards. The goal is to create a barrier between the researcher and the chemical to prevent exposure through the primary routes identified in the GHS classification.

Engineering Controls

The first line of defense in minimizing exposure is the implementation of robust engineering controls.

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area.[7][8] For procedures that may generate dust, a local exhaust ventilation system, such as a chemical fume hood, is mandatory to prevent inhalation of airborne particles.[9]

Personal Protective Equipment (PPE)

The appropriate PPE must be worn at all times when handling this compound.

-

Eye Protection: Chemical safety goggles or a face shield are required to prevent eye contact, which can cause serious irritation.[6][10]

-

Skin Protection: Impervious gloves, such as nitrile rubber, and a lab coat or other protective clothing must be worn to prevent skin contact.[6][10] It is crucial to wash hands thoroughly after handling.[6][7]

-

Respiratory Protection: For situations where dust generation is unavoidable and engineering controls are insufficient, a NIOSH-approved N95 dust mask or a higher level of respiratory protection should be used.[4]

Caption: Required PPE for handling this compound.

Section 3: Safe Handling and Storage Procedures

Proper handling and storage are critical to maintaining a safe laboratory environment and ensuring the integrity of the chemical.

Handling

-

General Precautions: Avoid contact with skin, eyes, and clothing.[9] Do not breathe dust.[11] Wash hands and any exposed skin thoroughly after handling.[6] Do not eat, drink, or smoke in the work area.[6][7]

-

Dust Control: Handle the solid material in a way that minimizes dust generation. If dust is created, ensure adequate ventilation and respiratory protection are in use.[7]

Storage

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][12][13] The recommended storage temperature is between 15°C and 25°C.[14]

-

Incompatibilities: Keep away from strong oxidizing agents.[12] While specific incompatibility data for this compound is limited, it is prudent to follow general guidelines for storing chemicals and avoid storing it with incompatible materials.[15]

Caption: Key storage requirements for this compound.

Section 4: Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial to mitigate harm.

First Aid Measures

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek medical attention.[9]

-

Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water.[9] Remove contaminated clothing. If skin irritation persists, get medical advice.[9]

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes.[10] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[9]

-

Ingestion: If swallowed, rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[10][16]

Accidental Release Measures

-

Small Spills: For small spills of the solid material, dampen with water to prevent dust formation and transfer to a suitable container for disposal.[16]

-

Large Spills: For larger spills, evacuate the area. Wear appropriate PPE, including respiratory protection. Prevent the material from entering drains or waterways.[10] Sweep up the material, avoiding dust generation, and place it in a labeled container for disposal.[17]

-

Environmental Precautions: Avoid release to the environment.[10]

Section 5: Disposal Considerations

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

-

Waste Disposal: Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[6] Waste should be handled by a licensed professional waste disposal service.

Conclusion

This compound is a valuable chemical for research and development, but its handling requires a diligent and informed approach to safety. By understanding its hazards, implementing appropriate engineering controls, consistently using the correct personal protective equipment, and adhering to safe handling, storage, and disposal procedures, researchers can minimize risks and maintain a safe laboratory environment. This guide serves as a comprehensive resource to support the safe and effective use of this compound in scientific endeavors.

References

- 1. Buy this compound | 2055-46-1 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 2055-46-1 [chemicalbook.com]

- 4. 3,4,5,6-四氢-2-嘧啶硫醇 ≥99% | Sigma-Aldrich [sigmaaldrich.cn]

- 5. Tetrahydropyrimidine-2-thione | C4H8N2S | CID 2723785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. chemos.de [chemos.de]

- 8. echemi.com [echemi.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. carlroth.com:443 [carlroth.com:443]

- 11. carlroth.com [carlroth.com]

- 12. fishersci.com [fishersci.com]

- 13. ufz.de [ufz.de]

- 14. Sapphire North America [sapphire-usa.com]

- 15. ehs.berkeley.edu [ehs.berkeley.edu]

- 16. 1,1,3-TRIMETHYL-2-THIOUREA | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 17. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel 3,4,5,6-Tetrahydro-2-pyrimidinethiol Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the synthesis and characterization of novel 3,4,5,6-tetrahydro-2-pyrimidinethiol derivatives. These scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2][3]. The protocols detailed herein are based on the well-established Biginelli reaction, a one-pot multicomponent reaction renowned for its efficiency and atom economy[4][5]. This guide offers detailed, step-by-step methodologies, insights into the reaction mechanism, and protocols for the structural elucidation of the synthesized compounds using modern analytical techniques.

Introduction: The Significance of Tetrahydropyrimidinethiol Scaffolds

The 1,2,3,4-tetrahydropyrimidine core is a "privileged structure" in medicinal chemistry, frequently appearing in molecules with significant biological activity[6]. The incorporation of a 2-thioxo group (a thiol tautomer) often enhances the therapeutic potential of these compounds. Derivatives of this compound have demonstrated a wide spectrum of pharmacological effects, making them attractive targets for drug discovery programs. Reported activities include:

-

Antimicrobial and Antifungal Activity: Many derivatives have shown potent activity against various strains of bacteria and fungi[1][2].

-

Anti-inflammatory Agents: Certain analogues have exhibited significant anti-inflammatory properties, with some showing promise in targeting key inflammatory pathways[3][7].

-

Anticancer Potential: The Biginelli reaction has been instrumental in the discovery of novel anticancer agents, and tetrahydropyrimidinethiol derivatives are no exception, with some compounds showing cytotoxic effects against cancer cell lines[2].

-

Other Biological Activities: These compounds have also been investigated for antiviral, calcium channel modulation, and as SecA inhibitors[1][2][8].

The synthetic accessibility of this scaffold via the Biginelli reaction allows for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies, crucial for optimizing lead compounds in drug development[4][9].

The Biginelli Reaction: A Powerful Tool for Synthesis

The Biginelli reaction, first reported by Pietro Biginelli in 1893, is a one-pot synthesis involving the acid-catalyzed condensation of an aldehyde, a β-ketoester (or other 1,3-dicarbonyl compound), and urea or thiourea[4][5][9]. This multicomponent reaction is a cornerstone for the synthesis of dihydropyrimidinones and their thione analogues.

Reaction Mechanism

The precise mechanism of the Biginelli reaction has been a subject of debate, but it is generally accepted to proceed through a series of acid-catalyzed condensation and cyclization steps. The following diagram illustrates a widely accepted pathway:

Figure 1: Proposed mechanism of the Biginelli reaction for the synthesis of tetrahydropyrimidinethiol derivatives.

Experimental Protocols

The following protocols are generalized methods for the synthesis of this compound derivatives. Researchers should optimize these conditions based on the specific substrates used.

General Protocol for the Synthesis of Tetrahydropyrimidinethiol Derivatives via Biginelli Reaction

This protocol describes a typical acid-catalyzed synthesis.

Materials:

-

Aromatic aldehyde (10 mmol)

-

β-dicarbonyl compound (e.g., ethyl acetoacetate) (10 mmol)

-

Thiourea (15 mmol)

-

Ethanol (95%, 25 mL)

-

Concentrated Hydrochloric Acid (catalytic amount, ~0.5 mL)

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Buchner funnel and filter paper

-

Recrystallization solvent (e.g., ethanol or ethanol/water mixture)

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (10 mmol), the β-dicarbonyl compound (10 mmol), and thiourea (15 mmol).

-

Add 25 mL of 95% ethanol to the flask and stir to dissolve the reactants.

-

Carefully add a catalytic amount of concentrated hydrochloric acid (~0.5 mL) to the reaction mixture.

-